1-Pentanesulfonyl chloride

Description

The exact mass of the compound 1-Pentanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41209. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pentanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQOZRPSDQKNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285258 | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-18-0 | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LTF7CPF6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pentanesulfonyl Chloride: Structure, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Sulfonyl Chlorides in Medicinal Chemistry

1-Pentanesulfonyl chloride is a member of the sulfonyl chloride family of organic compounds, which are distinguished by the presence of a sulfonyl group (-SO2-) attached to a chlorine atom. These compounds are highly reactive electrophiles and serve as crucial building blocks in organic synthesis, particularly in the pharmaceutical industry. The general structure of a sulfonyl chloride is R-SO2Cl, where R represents an organic group. The polarity of the sulfur-chlorine bond makes it susceptible to nucleophilic attack, enabling the formation of sulfonamides and sulfonate esters.[1] Sulfonamides, in particular, are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-tumor, and diuretic effects.[2] This guide provides a comprehensive technical overview of 1-pentanesulfonyl chloride, focusing on its chemical structure, physicochemical properties, synthesis, reactivity, and its applications as a strategic intermediate in the development of novel pharmaceutical agents.

Chemical Structure and Formula

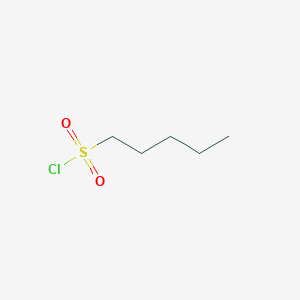

1-Pentanesulfonyl chloride, also known as pentane-1-sulfonyl chloride, is an organosulfur compound with a linear five-carbon alkyl chain attached to the sulfonyl chloride functional group.

Molecular Formula: C₅H₁₁ClO₂S

Chemical Structure:

Caption: 2D Chemical Structure of 1-Pentanesulfonyl Chloride

The molecule consists of a pentyl group (CH₃(CH₂)₄-) bonded to a sulfur atom, which is double-bonded to two oxygen atoms and single-bonded to a chlorine atom. This arrangement makes the sulfur atom highly electrophilic and the chloride a good leaving group.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClO₂S | Calculated |

| Molecular Weight | 170.66 g/mol | [3] |

| CAS Number | 6303-18-0 | [3] |

| Appearance | Expected to be a colorless to pale yellow liquid | Analogy to[4] |

| Odor | Pungent, irritating | Analogy to[4] |

| Boiling Point | No data available. For 1-butanesulfonyl chloride: 80-81 °C at 9 mmHg | [5] |

| Density | No data available. For 1-butanesulfonyl chloride: 1.208 g/mL at 25 °C | [5] |

| Melting Point | No data available. For 1-butanesulfonyl chloride: -29 °C | [6] |

| Solubility | Expected to be soluble in organic solvents and insoluble in water, reacting with water. | Analogy to[4] |

Note: Due to the additional methylene group, the boiling point and density of 1-pentanesulfonyl chloride are expected to be slightly higher than those of 1-butanesulfonyl chloride.

Synthesis of 1-Pentanesulfonyl Chloride

Alkanesulfonyl chlorides like 1-pentanesulfonyl chloride can be synthesized through several established methods in organic chemistry. A common and industrially applied method involves the oxidative chlorination of sulfur-containing starting materials such as mercaptans (thiols) or disulfides.

One general approach involves the reaction of the corresponding dialkyl disulfide with chlorine in the presence of water or an aqueous hydrochloric acid solution. This process can be performed continuously by first creating an emulsion of the dialkyl disulfide with the aqueous phase, followed by the introduction of chlorine gas.

Caption: General Synthesis Workflow for Alkanesulfonyl Chlorides.

Experimental Protocol: Synthesis from Dipentyl Disulfide (Illustrative)

The following protocol is a generalized procedure for the synthesis of alkanesulfonyl chlorides and can be adapted for 1-pentanesulfonyl chloride.

Materials:

-

Dipentyl disulfide

-

Chlorine gas

-

Concentrated hydrochloric acid

-

Water

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, a mixture of dipentyl disulfide and aqueous hydrochloric acid is prepared.

-

The mixture is vigorously stirred to form a fine emulsion.

-

The flask is cooled in an ice bath to maintain a low temperature during the reaction.

-

Chlorine gas is bubbled through the emulsion at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored.

-

After the reaction is complete (as determined by TLC or GC analysis), the mixture is transferred to a separatory funnel.

-

The organic layer containing the 1-pentanesulfonyl chloride is separated.

-

The organic layer is washed with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 1-pentanesulfonyl chloride is then purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Emulsion: Creating an emulsion increases the surface area of contact between the water-insoluble disulfide and the aqueous chlorine, facilitating a faster and more efficient reaction.

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.

-

Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, hydrochloric acid, and other water-soluble impurities.

-

Vacuum Distillation: 1-Pentanesulfonyl chloride, like other sulfonyl chlorides, is sensitive to heat and can decompose at higher temperatures. Purification under reduced pressure allows for distillation at a lower temperature, preserving the integrity of the product.

Chemical Reactivity and Applications in Drug Development

The reactivity of 1-pentanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. It readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile.

Sulfonamide Formation

The most significant reaction of 1-pentanesulfonyl chloride in drug development is its reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (such as pyridine or triethylamine) to neutralize the hydrochloric acid byproduct.

Caption: General Reaction for Sulfonamide Synthesis.

The resulting pentanesulfonamide moiety can be a critical pharmacophore in a drug molecule, contributing to its binding affinity to a biological target. The pentyl group can also influence the pharmacokinetic properties of the drug, such as its lipophilicity and metabolic stability. While specific examples of commercial drugs containing the 1-pentanesulfonyl moiety are not readily found in the provided search results, the general importance of alkanesulfonyl chlorides in the synthesis of sulfonamide-based drugs is well-established.[2][4] These include antibacterial, antidiabetic, and diuretic agents.[2]

Sulfonate Ester Formation

1-Pentanesulfonyl chloride can also react with alcohols to form sulfonate esters. This reaction is also typically carried out in the presence of a base. Sulfonate esters are good leaving groups in nucleophilic substitution reactions, making them useful intermediates in organic synthesis.

Safety and Handling

1-Pentanesulfonyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions. It is sensitive to moisture and will react with water to release corrosive hydrogen chloride gas.[4]

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

-

Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Pentanesulfonyl chloride is a valuable reagent in organic synthesis, offering a straightforward route to the introduction of the pentanesulfonyl group into molecules. Its primary application lies in the formation of sulfonamides, a key functional group in a wide array of pharmaceuticals. While specific data on its physical properties and direct use in marketed drugs are limited, its chemical behavior can be confidently inferred from its structure and comparison with well-characterized analogs like 1-butanesulfonyl chloride. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of 1-pentanesulfonyl chloride is essential for its effective and safe utilization in the creation of new therapeutic agents.

References

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

- Nacsa, E. D., & Lambert, T. H. (n.d.).

-

ChemSynthesis. (n.d.). 1-butanesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (2023). 1-Chloropentane. Retrieved from [Link]

- Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1487–1490.

-

PubChem. (n.d.). 1-Pentanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pentanesulfonic acid. Retrieved from [Link]

-

ResearchGate. (2018). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. Retrieved from [Link]

-

Horiazon Chemical. (n.d.). Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride. Retrieved from [Link]

- Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1289, 135850.

-

LookChem. (n.d.). Cas 62371-29-3,Pentane-1,5-di(sulfonyl chloride). Retrieved from [Link]

-

Horiazon Chemical. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1-Pentanesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentanesulfonyl chloride is a key reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile in various organic solvents a critical prerequisite for successful process development, reaction optimization, and purification. This technical guide provides an in-depth analysis of the solubility characteristics of 1-pentanesulfonyl chloride, grounded in fundamental chemical principles and supported by data from analogous sulfonyl chlorides. It offers a predictive framework for solvent selection and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility.

Introduction: The Central Role of Solubility in the Application of 1-Pentanesulfonyl Chloride

1-Pentanesulfonyl chloride (C₅H₁₁ClO₂S) is an aliphatic sulfonyl chloride valued for its ability to introduce the pentanesulfonate moiety into molecules. This functional group can impart desirable physicochemical properties, such as improved water solubility or modified lipophilicity, to a parent compound. The primary reactions of 1-pentanesulfonyl chloride involve nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides (with amines) and sulfonate esters (with alcohols).[1]

The success of these synthetic transformations hinges on the choice of solvent. An appropriate solvent must not only dissolve the reactants to a sufficient concentration but also be inert under the reaction conditions. For sulfonyl chlorides, this latter point is of paramount importance due to their inherent reactivity.

Physicochemical Properties and Predicted Solubility

Direct, quantitative solubility data for 1-pentanesulfonyl chloride is not extensively documented in publicly available literature. However, by examining its molecular structure and the known properties of analogous compounds, we can construct a reliable predictive model for its solubility.

Molecular Structure Analysis:

-

Pentyl Chain: The five-carbon alkyl chain (CH₃(CH₂)₄–) is nonpolar and contributes to the compound's lipophilicity. This suggests good solubility in nonpolar and moderately polar aprotic solvents.

-

Sulfonyl Chloride Group (–SO₂Cl): This functional group is highly polar and electrophilic. The polarity of this group enhances interactions with polar solvents.[2] However, its reactivity, particularly towards protic solvents, is a major constraint.

Solvent Classification and Predicted Interactions:

Organic solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.[3][4] The interaction of 1-pentanesulfonyl chloride with each class is distinct.

-

Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4] While the polarity of these solvents might suggest some solubility, they are generally unsuitable for reactions involving sulfonyl chlorides. These solvents can act as nucleophiles, leading to solvolysis (hydrolysis in the case of water) to form the corresponding pentanesulfonic acid.[1][5] This reaction consumes the starting material and generates acidic byproducts. Therefore, polar protic solvents should be avoided unless solvolysis is the intended reaction.

-

Polar Aprotic Solvents (e.g., dichloromethane, chloroform, acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, dimethylformamide (DMF)): These solvents are polar but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[3][6] This class of solvents is generally ideal for reactions with 1-pentanesulfonyl chloride. They can effectively solvate the polar sulfonyl chloride group without reacting with it, thus favoring SN2-type reactions with other nucleophiles.[7]

-

Nonpolar Solvents (e.g., hexanes, benzene, toluene): These solvents have low dielectric constants.[3] The nonpolar pentyl chain of 1-pentanesulfonyl chloride suggests that it will be soluble in these solvents. Such solvents are often used in the purification of sulfonyl chlorides, for example, through recrystallization from petroleum ether (a mixture of alkanes).[5]

Predicted Solubility Summary:

Based on the above analysis, the following table summarizes the predicted solubility of 1-pentanesulfonyl chloride in a range of common organic solvents.

| Solvent | Type | Predicted Solubility | Rationale and Considerations |

| Hexanes | Nonpolar | High | The nonpolar pentyl chain will interact favorably with the nonpolar solvent. |

| Toluene | Nonpolar | High | Similar to hexanes, good compatibility with the alkyl chain. |

| Dichloromethane (DCM) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, including sulfonyl chlorides.[8][9] |

| Chloroform (CHCl₃) | Polar Aprotic | High | Similar to DCM, often used as a solvent for NMR analysis of sulfonyl chlorides.[2][8] |

| Diethyl Ether | Nonpolar | Moderate to High | Often used in extractions of sulfonyl chlorides from aqueous mixtures during synthesis.[10] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | A common polar aprotic solvent in organic synthesis. |

| Acetonitrile (MeCN) | Polar Aprotic | High | A polar aprotic solvent that is often used in chromatography and as a reaction solvent.[8][11] |

| Acetone | Polar Aprotic | High | Good solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | High | A moderately polar solvent often used in chromatography. |

| Ethanol | Polar Protic | Soluble, but Reactive | Will dissolve the compound but will also react to form ethyl pentanesulfonate. |

| Water | Polar Protic | Low to Sparingly Soluble, and Reactive | Sulfonyl chlorides are generally sparingly soluble in water and will hydrolyze to the sulfonic acid.[5][12] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol is designed to be self-validating and accounts for the reactivity of 1-pentanesulfonyl chloride.

Objective

To determine the solubility of 1-pentanesulfonyl chloride in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

1-Pentanesulfonyl chloride (high purity)

-

Selected anhydrous organic solvents

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Internal standard (a stable compound soluble in the chosen solvent but with a distinct retention time from 1-pentanesulfonyl chloride)

Experimental Workflow

The overall workflow involves preparing saturated solutions, separating the undissolved solid, and quantifying the dissolved solute.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

Part A: Preparation of Saturated Solution

-

Preparation: To a series of 4 mL glass vials, add an excess amount of 1-pentanesulfonyl chloride (e.g., ~100-200 mg). The key is to have undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired anhydrous solvent into each vial.

-

Sealing: Immediately cap the vials tightly with PTFE-lined screw caps to prevent solvent evaporation and ingress of atmospheric moisture.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.

Part B: Sample Analysis (Illustrative Example using GC)

-

Calibration Standards: Prepare a series of standard solutions of 1-pentanesulfonyl chloride of known concentrations in the chosen solvent. Each standard should also contain a fixed concentration of a suitable internal standard.

-

Calibration Curve: Inject the standards into the GC and record the peak areas for both 1-pentanesulfonyl chloride and the internal standard. Plot the ratio of the peak areas (analyte/internal standard) against the concentration of 1-pentanesulfonyl chloride to generate a calibration curve.

-

Sample Preparation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a PTFE filter. This step is critical to ensure no solid particles are transferred.

-

Dilution: Accurately dilute the filtered supernatant with the solvent containing the same concentration of internal standard used for the calibration curve. The dilution factor should be chosen to ensure the final concentration falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the GC.

-

Calculation: Using the peak area ratio from the sample and the equation of the line from the calibration curve, determine the concentration of 1-pentanesulfonyl chloride in the diluted sample. Multiply this by the dilution factor to find the concentration in the original saturated solution. This value represents the solubility.

Causality and Self-Validation

-

Use of Anhydrous Solvents: Prevents hydrolysis of the sulfonyl chloride, ensuring that the measured solubility is that of the intact compound.

-

Sealed Vials: Minimizes solvent evaporation, which would artificially inflate the calculated solubility. It also prevents contamination from atmospheric moisture.

-

Equilibration Time: A 24-48 hour period is typically sufficient to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Internal Standard: Compensates for variations in injection volume and detector response, leading to higher precision and accuracy in the quantitative analysis.

-

Filtered Syringe: Guarantees that only the dissolved solute is being sampled and analyzed, a critical step for accuracy.

Safety and Handling Considerations

1-Pentanesulfonyl chloride, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound.

-

Handling: Always handle in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents, bases, and protic solvents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). BenchChem.

- Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications.

- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.

- 1-Phenylpentane-1-sulfonyl chloride. (n.d.). EvitaChem.

- SAFETY DATA SHEET - Sodium pentane-1-sulphonate monohydrate. (n.d.). Fisher Scientific.

- Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.

- 1-Pentanesulfonate. (n.d.). Regis Technologies.

- 4-Toluenesulfonyl chloride. (n.d.). Wikipedia.

- Pentane-2-sulfonyl chloride. (n.d.). Smolecule.

- Electronegativity and nucleophilicity in protic vs aprotic solvents. (2017). Reddit.

- 1-Butanesulfonyl chloride. (n.d.). Sigma-Aldrich.

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

- SAFETY DATA SHEET - p-Toluenesulfonyl chloride. (2025). Sigma-Aldrich.

- Pentane-1,5-di(sulfonyl chloride). (n.d.). Lookchem.

- Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.

- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. (n.d.). ResearchGate.

- SAFETY DATA SHEET - 1-Pentanesulfonic acid, sodium salt anhydrous. (n.d.).

- 1-pentane sulphonic acid sodium salt 99% ar/hplc (monohydrate). (n.d.). oxfordlabchem.com.

- Tosyl chloride. (n.d.). Solubility of Things.

- 1-Pentanesulfonic acid. (n.d.). PubChem.

- 1-Chloropentane. (n.d.). Wikipedia.

- p-Toluenesulfonyl chloride. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - p-Toluenesulfonyl chloride. (2015). Thermo Fisher Scientific.

- pentane-1-sulfonyl chloride. (n.d.). ChemicalBook.

Sources

- 1. Buy 1-Phenylpentane-1-sulfonyl chloride (EVT-13764917) [evitachem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buy Pentane-2-sulfonyl chloride | 59427-30-4 [smolecule.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.ca [fishersci.ca]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Pentanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-pentanesulfonyl chloride. As a key building block in organic synthesis, particularly in the development of sulfonamide-based therapeutics, a thorough understanding of its structural and electronic properties is paramount. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous identification and purity assessment of 1-pentanesulfonyl chloride. We will delve into the causal relationships behind spectral features, provide validated experimental protocols for its synthesis and analysis, and present predicted spectroscopic data based on analogous compounds and established principles.

Introduction: The Significance of 1-Pentanesulfonyl Chloride

1-Pentanesulfonyl chloride (C₅H₁₁ClO₂S) is a reactive chemical intermediate belonging to the class of sulfonyl chlorides. Its utility in organic chemistry stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in the formation of sulfonamides, sulfonates, and other sulfur-containing compounds. In the pharmaceutical industry, the sulfonyl chloride moiety is a cornerstone for the synthesis of a wide array of drugs, including antibiotics, diuretics, and hypoglycemic agents.

The precise characterization of 1-pentanesulfonyl chloride is critical to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR and IR provide a powerful, non-destructive means to confirm the molecular structure and detect impurities.

Synthesis and Purification of 1-Pentanesulfonyl Chloride: An Experimental Protocol

The synthesis of alkanesulfonyl chlorides can be achieved through various methods. A common and effective approach involves the oxidative chlorination of the corresponding thiol or disulfide. The following protocol is a representative procedure for the synthesis of 1-pentanesulfonyl chloride.

Materials:

-

1-Pentanethiol

-

Glacial Acetic Acid

-

Water

-

Chlorine gas

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a caustic trap, dissolve 1-pentanethiol in a mixture of glacial acetic acid and water.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and the rate of chlorine addition should be carefully controlled.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-pentanesulfonyl chloride.

-

Purify the crude product by vacuum distillation.

Trustworthiness of the Protocol: This self-validating protocol incorporates in-process monitoring (TLC/GC) to ensure reaction completion and includes purification steps to remove unreacted starting materials and byproducts. The final purity should be assessed by the spectroscopic methods detailed below.

Spectroscopic Characterization

Due to the reactive nature of sulfonyl chlorides, the choice of solvent for NMR analysis is crucial. Aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are recommended to prevent solvolysis.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an invaluable tool for identifying the key functional groups within a molecule. The IR spectrum of 1-pentanesulfonyl chloride is expected to exhibit strong, characteristic absorption bands for the sulfonyl chloride group.

Table 1: Predicted Infrared Absorption Frequencies for 1-Pentanesulfonyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 2960-2850 | Strong | C-H stretching | Alkyl chain |

| 1465-1450 | Medium | C-H bending | Alkyl chain |

| 1380-1360 | Strong | S=O asymmetric stretching | Sulfonyl chloride |

| 1175-1155 | Strong | S=O symmetric stretching | Sulfonyl chloride |

| 600-500 | Strong | S-Cl stretching | Sulfonyl chloride |

The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonyl chloride moiety and serve as a primary diagnostic tool for its presence.[2] The C-H stretching and bending vibrations confirm the presence of the pentyl alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for an unambiguous structural assignment.

The ¹H NMR spectrum of 1-pentanesulfonyl chloride is predicted to show five distinct signals corresponding to the five non-equivalent sets of protons in the pentyl chain. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group, which deshields adjacent protons, causing them to resonate at a lower field (higher ppm).

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Pentanesulfonyl Chloride (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (α-CH₂) | 3.6 - 3.8 | Triplet | 2H |

| H-2 (β-CH₂) | 1.9 - 2.1 | Multiplet | 2H |

| H-3 (γ-CH₂) | 1.4 - 1.6 | Multiplet | 2H |

| H-4 (δ-CH₂) | 1.3 - 1.5 | Multiplet | 2H |

| H-5 (ε-CH₃) | 0.9 - 1.0 | Triplet | 3H |

The protons on the carbon adjacent to the sulfonyl chloride group (H-1) are the most deshielded. The signals for the methylene groups in the middle of the chain (H-2, H-3, H-4) will likely be complex multiplets due to overlapping signals. The terminal methyl group (H-5) will appear as a characteristic triplet.

The ¹³C NMR spectrum of 1-pentanesulfonyl chloride is expected to display five signals, one for each of the five carbon atoms in the pentyl chain. Similar to the ¹H NMR spectrum, the chemical shifts are influenced by the proximity to the electron-withdrawing sulfonyl chloride group.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Pentanesulfonyl Chloride (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (α-CH₂) | 60 - 65 |

| C-2 (β-CH₂) | 28 - 32 |

| C-3 (γ-CH₂) | 25 - 29 |

| C-4 (δ-CH₂) | 21 - 25 |

| C-5 (ε-CH₃) | 13 - 15 |

The carbon atom directly attached to the sulfonyl chloride group (C-1) is significantly downfield due to the strong deshielding effect. The chemical shifts of the other carbon atoms in the alkyl chain will be in the typical aliphatic region.

Visualization of Molecular Structure and Spectroscopic Correlations

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure of 1-pentanesulfonyl chloride and the key correlations in its NMR and IR spectra.

Figure 1: Molecular Structure of 1-Pentanesulfonyl Chloride.

Sources

The Enduring Reactivity of Sulfonyl Chlorides: A Cornerstone in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonyl chloride functional group, R-SO₂Cl, stands as a paramount electrophilic species in the synthetic chemist's toolkit. Its remarkable reactivity, governed by the powerful electron-withdrawing nature of the sulfonyl group, renders the chlorine atom an excellent leaving group.[1] This inherent reactivity makes sulfonyl chlorides indispensable intermediates for the construction of a diverse array of sulfur-containing compounds, most notably sulfonamides and sulfonate esters, which are pivotal moieties in pharmaceuticals and advanced materials.[1] This guide provides a comprehensive exploration of the core principles governing sulfonyl chloride reactivity, offering field-proven insights into their application and detailed methodologies for their strategic deployment in complex molecular synthesis.

The Electronic Architecture of Reactivity

The exceptional reactivity of sulfonyl chlorides stems from the electronic environment surrounding the sulfur atom. The two oxygen atoms and the chlorine atom, being highly electronegative, create a significant electron deficiency on the central sulfur atom, rendering it a potent electrophile.[1] This pronounced electrophilicity is the driving force for its reactions with a wide range of nucleophiles.

The stability of the resulting sulfonate anion (R-SO₃⁻) upon displacement of the chloride is a key thermodynamic driver for these reactions. The negative charge is effectively delocalized across the three oxygen atoms through resonance, making the chloride an excellent leaving group.[1]

Key Transformations of the Sulfonyl Chloride Group

The versatility of sulfonyl chlorides is showcased in their broad spectrum of chemical transformations. The following sections delve into the most critical reactions, providing mechanistic insights and practical considerations for their successful implementation.

Formation of Sulfonamides: A Pillar of Medicinal Chemistry

The reaction between a sulfonyl chloride and a primary or secondary amine to furnish a sulfonamide is arguably the most significant application of this functional group, particularly in drug discovery.[2] Sulfonamides are a privileged scaffold in medicinal chemistry, found in a wide array of therapeutics including antibacterial agents, diuretics, and hypoglycemic agents.[2] They often serve as bioisosteres for amides, offering improved metabolic stability, water solubility, and bioavailability.[2][3]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a mild base like pyridine or triethylamine, to yield the stable sulfonamide.[4]

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide

-

Dissolution: Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine, 1.1-1.5 eq) to the solution and stir.

-

Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0-1.2 eq), either neat or as a solution in the reaction solvent, to the stirred mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Formation of Sulfonate Esters: Activating Alcohols

Sulfonyl chlorides readily react with alcohols in the presence of a base to form sulfonate esters.[5] This transformation is of paramount importance as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate).[6][7] Common sulfonylating agents for this purpose include tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl).[8] The resulting sulfonate esters are versatile intermediates for nucleophilic substitution and elimination reactions.[7]

A key feature of this reaction is that it proceeds with retention of configuration at the stereocenter of the alcohol, as the C-O bond is not broken during the reaction.[6][7]

Mechanism of Sulfonate Ester Formation:

The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base, typically pyridine, serves to deprotonate the resulting oxonium ion and neutralize the HCl byproduct.[7]

Caption: Mechanism of Sulfonate Ester Formation.

Experimental Protocol: General Procedure for the Tosylation of an Alcohol

-

Setup: To a stirred solution of the alcohol (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1-1.5 eq) portion-wise.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quenching: Cool the reaction mixture to 0 °C and slowly add cold water to quench any unreacted TsCl.

-

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude tosylate by flash column chromatography or recrystallization.

| Sulfonylating Agent | Abbreviation | Common Applications |

| p-Toluenesulfonyl chloride | TsCl | Formation of tosylates, a very common and stable leaving group. |

| Methanesulfonyl chloride | MsCl | Formation of mesylates, often used when a smaller leaving group is desired. |

| 2-Nitrobenzenesulfonyl chloride | NsCl | Formation of nosylates, which can be cleaved under milder conditions than tosylates.[8] |

| Trifluoromethanesulfonyl chloride | TfCl | Not commonly used; Triflic anhydride (Tf₂O) is the preferred reagent for triflate formation. |

Friedel-Crafts Sulfonylation: Forging C-S Bonds

Aromatic compounds can undergo electrophilic substitution with sulfonyl chlorides in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to form diaryl sulfones.[9][10] This Friedel-Crafts sulfonylation reaction is a powerful method for the direct formation of a carbon-sulfur bond to an aromatic ring. The resulting diaryl sulfones are important structural motifs in medicinal chemistry and materials science.

Mechanism of Friedel-Crafts Sulfonylation:

The Lewis acid activates the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a polarized complex, which is then attacked by the electron-rich aromatic ring. A subsequent deprotonation restores the aromaticity of the ring.

Caption: Mechanism of Friedel-Crafts Sulfonylation.

Reduction of Sulfonyl Chlorides

Sulfonyl chlorides can be reduced to various lower oxidation state sulfur compounds. For instance, they can be reduced to sulfinamides.[11] The choice of reducing agent dictates the final product. This reductive transformation provides access to a different class of sulfur-containing molecules with distinct chemical properties and applications.

The Role of Sulfonyl Chlorides as Protecting Groups

Beyond their role as reactive intermediates, sulfonyl chlorides are also employed to install sulfonyl protecting groups on amines and phenols.[8] The resulting sulfonamides and sulfonate esters are generally stable to a wide range of reaction conditions, including acidic and basic media.[8] This stability allows for the selective manipulation of other functional groups within a complex molecule. The choice of the R group on the sulfonyl chloride can be tailored to facilitate deprotection under specific conditions. For example, the nosyl (Ns) group can be removed under milder conditions than the more robust tosyl (Ts) group.[8]

Conclusion: A Versatile and Indispensable Tool

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its high electrophilicity and the excellent leaving group ability of the chloride atom enable a wide range of transformations, most notably the formation of sulfonamides and sulfonate esters. For researchers and professionals in drug development, a deep understanding of the reactivity and judicious application of sulfonyl chlorides is essential for the efficient and strategic synthesis of novel chemical entities with desired biological activities. The continued development of new methods for the synthesis and functionalization of sulfonyl chlorides will undoubtedly further expand their utility in the years to come.

References

-

Sulfonyl Chlorides. (2021). YouTube. Retrieved from [Link]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. Retrieved from [Link]

-

Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable. Retrieved from [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

-

Evans, M. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Retrieved from [Link]

-

Sulfonyl chloride – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. (2016). Retrieved from [Link]

-

Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed. Retrieved from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Wiley Online Library. Retrieved from [Link]

-

Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube. Retrieved from [Link]

-

Sulfonyl Chlorides/Fluorides. Yufeng. Retrieved from [Link]

-

Sulfonyl halide. Wikipedia. Retrieved from [Link]

-

Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

-

Application of Sulfonyl in Drug Design. (2025). ResearchGate. Retrieved from [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2012). PMC - NIH. Retrieved from [Link]

-

Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. (2000). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (2022). Pearson. Retrieved from [Link]

-

Convenient synthesis of sulfinate esters from sulfonyl chlorides. (1998). ACS Publications. Retrieved from [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]

-

Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]

-

Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. (2023). NIH. Retrieved from [Link]

-

What Makes A Good Leaving Group?. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

-

a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3.... (2017). ResearchGate. Retrieved from [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved from [Link]

-

Kinetics of the Friedel-Crafts Sulfonylation of Aromatics with Aluminum Chloride as Catalyst and Nitrobenzene as Solvent. (1953). Journal of the American Chemical Society. Retrieved from [Link]

-

Electrophilic chlorination by sulfuryl chloride. (2025). ResearchGate. Retrieved from [Link]

-

Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2007). NIH. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. books.rsc.org [books.rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. youtube.com [youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide to 1-Pentanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical synthesis, the mastery of reactive reagents is paramount. 1-Pentanesulfonyl chloride, a member of the aliphatic sulfonyl chloride family, is a key building block for introducing the pentanesulfonyl moiety into organic molecules. Its utility, however, is matched by its potential hazards. This in-depth technical guide, compiled from a Senior Application Scientist's perspective, moves beyond a standard safety data sheet to provide a comprehensive understanding of the safe and effective handling of this compound.

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1-Pentanesulfonyl chloride (CAS No. 25144-09-6) is publicly available. The following information is synthesized from data on closely related aliphatic sulfonyl chlorides, such as 1-butanesulfonyl chloride and methanesulfonyl chloride, and general knowledge of the sulfonyl chloride class. It is imperative to treat 1-Pentanesulfonyl chloride with the same, if not greater, precautions as these analogs.

The Chemical Profile of a Reactive Intermediate

1-Pentanesulfonyl chloride is an organosulfur compound anticipated to be a liquid at room temperature. Its reactivity stems from the electrophilic sulfur atom and the good leaving group ability of the chloride ion. This inherent reactivity is what makes it a valuable synthetic tool, but also the primary source of its hazards.

Table 1: Inferred Physicochemical Properties of 1-Pentanesulfonyl Chloride

| Property | Inferred Value | Rationale/Analog Data Source |

| Molecular Formula | C₅H₁₁ClO₂S | Calculated |

| Molecular Weight | 170.66 g/mol | Calculated |

| Appearance | Colorless to yellow liquid | Analogy with 1-butanesulfonyl chloride |

| Odor | Pungent, acrid | General for sulfonyl chlorides |

| Boiling Point | > 80-81 °C at reduced pressure | Higher than 1-butanesulfonyl chloride (80-81 °C at 9 mmHg)[1] |

| Density | ~1.2 g/mL | Similar to 1-butanesulfonyl chloride (1.208 g/mL)[1] |

| Water Solubility | Reacts violently | General property of sulfonyl chlorides[2][3][4] |

The Core Directive: Understanding and Mitigating Reactivity Hazards

The primary hazard associated with 1-pentanesulfonyl chloride is its vigorous and exothermic reaction with nucleophiles, most notably water. This reactivity underscores the critical need for stringent anhydrous handling conditions.

Hydrolysis: The Primary Incompatibility

Contact with water, including atmospheric moisture, leads to the rapid hydrolysis of 1-pentanesulfonyl chloride, producing pentanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is not only exothermic but the evolution of HCl gas can cause a dangerous pressure buildup in closed systems.

Caption: Hydrolysis of 1-Pentanesulfonyl Chloride.

Incompatibility with Other Nucleophiles

Beyond water, 1-pentanesulfonyl chloride will react exothermically with a range of other nucleophilic substances. It is crucial to avoid contact with:

-

Alcohols: Forms sulfonate esters.

-

Amines: Forms sulfonamides.

-

Strong bases: Can promote violent reactions and decomposition.

-

Strong oxidizing agents: May lead to vigorous, unpredictable reactions.[5][6]

Health Hazard Assessment: A Corrosive Threat

Based on data from analogous compounds, 1-pentanesulfonyl chloride is expected to be a corrosive substance that can cause severe damage to tissues upon contact.

Table 2: Anticipated Health Hazards of 1-Pentanesulfonyl Chloride

| Exposure Route | Anticipated Hazard | Symptoms |

| Inhalation | Corrosive to the respiratory tract | Sore throat, coughing, shortness of breath, and potential for delayed pulmonary edema.[7] |

| Skin Contact | Corrosive, causes severe burns | Redness, pain, and deep, penetrating burns.[8] |

| Eye Contact | Corrosive, risk of serious eye damage | Severe irritation, pain, and potential for permanent vision loss.[8] |

| Ingestion | Corrosive to the gastrointestinal tract | Burns to the mouth, throat, and stomach; nausea, vomiting, and abdominal pain.[8] |

The Self-Validating Protocol: A Step-by-Step Guide to Safe Handling

A self-validating protocol for handling 1-pentanesulfonyl chloride involves a multi-layered approach to safety, where each step is designed to mitigate the identified hazards.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 1-pentanesulfonyl chloride must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.

-

Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible.[9]

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE ensemble is mandatory when working with 1-pentanesulfonyl chloride.

Caption: Mandatory PPE for handling 1-Pentanesulfonyl Chloride.

-

Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer's data for breakthrough times.

-

Body Protection: A flame-retardant lab coat and closed-toed shoes are required.[9]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Experimental Workflow: A Protocol for Prudence

-

Preparation: Before handling, ensure all necessary equipment is clean, dry, and readily available. Inert atmosphere techniques (e.g., using nitrogen or argon) are highly recommended.

-

Dispensing: Use a syringe or cannula for liquid transfers under an inert atmosphere to minimize exposure to air and moisture.

-

Reaction Quenching: Cautiously add the reaction mixture to a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate) to neutralize any unreacted sulfonyl chloride and acidic byproducts.

-

Waste Disposal: All waste containing 1-pentanesulfonyl chloride should be treated as hazardous. Quench any residual reagent before disposal according to institutional and local regulations.

Emergency Response: A Calm and Calculated Approach

In the event of an exposure or spill, a swift and correct response is critical.

Sources

- 1. 1-Butanesulfonyl chloride 98 2386-60-9 [sigmaaldrich.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. quora.com [quora.com]

- 5. thermofishersci.in [thermofishersci.in]

- 6. fishersci.ca [fishersci.ca]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

The Cornerstone of Modern Synthesis: An In-Depth Technical Guide to the General Mechanism of Sulfonyl Chloride Reactions

For Immediate Release

Abstract

Sulfonyl chlorides (R-SO₂Cl) represent a class of exceptionally versatile reagents that are fundamental to modern organic and medicinal chemistry. Their high reactivity, governed by the powerful electrophilicity of the sulfur atom, allows for the efficient construction of sulfonamides and sulfonate esters—moieties that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive exploration of the core mechanistic principles underlying sulfonyl chloride reactivity. It delves into the nuances of the nucleophilic substitution at the sulfonyl center, examines the critical factors influencing reaction outcomes, and furnishes field-proven experimental protocols. By synthesizing theoretical understanding with practical application, this document aims to equip researchers and drug development professionals with the expert-level insights necessary to effectively harness the synthetic power of sulfonyl chlorides.

The Heart of Reactivity: The Sulfonyl Group

The chemical behavior of a sulfonyl chloride is dictated by its structure: a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic moiety (R) and a chlorine atom.[1] The potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus, a strong electrophile.[3] This intrinsic electrophilicity is the driving force behind its reactions with a wide range of nucleophiles.[1]

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom, where a nucleophile (Nu:) displaces the chloride anion, which serves as an excellent leaving group.

The Mechanistic Debate: Concerted or Stepwise?

The precise mechanism of nucleophilic substitution at the sulfonyl center has been a subject of extensive study and discussion. Two primary pathways are considered: a concerted, SN2-like process and a stepwise addition-elimination (A-E) mechanism.[4][5]

-

The Concerted SN2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, synchronous step. This process proceeds through a trigonal bipyramidal transition state.[4]

-

The Addition-Elimination (A-E) Mechanism: This stepwise pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, pentacoordinate trigonal bipyramidal intermediate (TBPI).[5][6] This intermediate then collapses in a second step, expelling the chloride ion to yield the final product.[7]

While the concerted mechanism is often depicted for simplicity, substantial evidence, particularly from studies on the hydrolysis of strained cyclic sulfonamides (β-sultams), points towards the formation of a trigonal bipyramidal intermediate in many cases.[6] For most practical purposes in synthesis, the distinction is subtle, but understanding the possibility of a stepwise mechanism is crucial for rationalizing certain reactivity patterns and solvent effects.

Core Applications in Synthesis

Two of the most impactful transformations involving sulfonyl chlorides are the formation of sulfonamides and sulfonate esters.

Sulfonamide Synthesis: The Hinsberg Reaction and Beyond

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, yielding the highly important sulfonamide functional group. This reaction, often referred to as the Hinsberg reaction, is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]

The role of the base can be more complex than simple acid scavenging. Tertiary amines like pyridine can act as nucleophilic catalysts, initially attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then more susceptible to attack by the less nucleophilic amine.

Field-Proven Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide

The following procedure is adapted from a reliable, peer-reviewed source and demonstrates a typical laboratory-scale sulfonamide synthesis.[9]

Step-by-Step Methodology:

-

Reaction Setup: In a 1-L, two-necked round-bottomed flask equipped with a magnetic stir bar and an addition funnel, dissolve sodium carbonate (21.34 g, 0.2 mol) in water (100 mL).

-

Addition of Amine: Add (1S,2R)-(−)-cis-1-Amino-2-indanol (15.0 g, 0.1 mol) to the stirring solution, followed by ethyl acetate (250 mL). Stir for 30 minutes.

-

Addition of Sulfonyl Chloride: Prepare a solution of 2,4,6-trimethylbenzenesulfonyl chloride (21.3 g, 0.097 mol) in 50 mL of a 1:1 mixture of ethyl acetate and tetrahydrofuran. Add this solution dropwise to the reaction mixture via the addition funnel over 20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at ambient temperature for 7 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, add water (100 mL) and ethyl acetate (200 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Purification: Combine the organic layers and wash sequentially with water (100 mL), 1 N hydrochloric acid (2 x 100 mL), water (100 mL), and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Crystallization: Recrystallize the solid from a mixture of ethyl acetate and n-hexane to obtain the pure N-(2-Hydroxyindan-1-yl)-2,4,6-trimethylbenzenesulfonamide.

Sulfonate Ester Synthesis: Crafting Superior Leaving Groups

The reaction of sulfonyl chlorides with alcohols, in the presence of a base like pyridine, produces sulfonate esters (e.g., tosylates, mesylates, triflates).[10] This transformation is of profound importance as it converts a poor leaving group (the hydroxyl group, -OH) into an exceptionally good leaving group.[11] The efficacy of sulfonate esters as leaving groups stems from the high stability of the resulting sulfonate anion, which is resonance-stabilized.[11]

A critical feature of this reaction is its stereochemistry. The conversion of a chiral alcohol to a sulfonate ester proceeds with retention of configuration at the stereocenter bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction.[12]

Field-Proven Protocol: General Procedure for the Tosylation of an Alcohol

This robust procedure is widely applicable for the conversion of primary and secondary alcohols to their corresponding tosylates.[10]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the alcohol (1 equivalent) in dry dichloromethane (DCM, 10 volumes) in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution.

-

Sulfonyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the cooled, stirring mixture.

-

Reaction: Maintain the reaction at 0 °C for 4 hours. If TLC analysis shows incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the solution and concentrate under reduced pressure to afford the desired tosylate.

Quantitative Insights: The Hierarchy of Sulfonate Leaving Groups

The choice of sulfonyl chloride (mesyl, tosyl, or triflyl) has a significant impact on the reactivity of the resulting sulfonate ester. This is quantified by the pKa of the conjugate acid and the relative rates of substitution reactions.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (Ethanolysis of Ethyl Sulfonate) |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | 4.4 x 10⁸ |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 3.7 x 10⁴ |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 2.5 x 10⁴ |

| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | 1 |

(Data compiled from various sources, relative rates are approximate and can vary with substrate and conditions).[12]

Key Insights:

-

Triflate is a "super" leaving group, many orders of magnitude more reactive than tosylates and mesylates. This is due to the powerful inductive effect of the three fluorine atoms, which extensively stabilizes the negative charge on the anion.[12]

-

Tosylates and Mesylates are also excellent leaving groups and are more commonly used than triflates due to their lower cost and greater stability.[12]

Applications in Drug Development: A Cornerstone of Medicinal Chemistry

The formation of the sulfonamide linkage is one of the most frequently employed reactions in the synthesis of pharmaceuticals. This is due to the unique physicochemical properties of the sulfonamide group: it is a stable, effective hydrogen bond donor and acceptor, and it can act as a bioisostere for amide or carboxylate groups.[13]

Case Study: Celecoxib (Celebrex®)

Celecoxib is a selective COX-2 inhibitor used to treat arthritis. A key structural feature is the arylsulfonamide moiety. The synthesis of celecoxib relies on the reaction of a pre-formed pyrazole amine with 4-sulfamoylbenzenesulfonyl chloride or a related precursor, highlighting the direct application of this core reaction in constructing a blockbuster drug.

Case Study: Sotorasib (Lumakras®)

Sotorasib is a groundbreaking covalent inhibitor of the KRAS G12C mutant protein, a once considered "undruggable" target in oncology.[14] The complex synthesis of Sotorasib involves multiple steps, but a crucial transformation is the introduction of an acrylamide "warhead." While not a direct sulfonamide formation, the principles of activating functional groups using sulfonyl chloride chemistry are often employed in the synthesis of the complex heterocyclic intermediates required for such drugs.[15] The overall synthesis showcases the need for robust and predictable reactions, a hallmark of sulfonyl chloride chemistry.[8]

Conclusion

The reactions of sulfonyl chlorides are a mature yet continually evolving field. Their reliability and versatility in forming stable S-N and S-O bonds have cemented their status as indispensable tools for chemists in research and industry. A deep, mechanistic understanding—from the debate over concerted versus stepwise pathways to the nuanced role of bases and the predictable stereochemical outcomes—is paramount for any scientist aiming to design and execute efficient, robust, and innovative synthetic strategies. As the quest for novel therapeutics and functional materials continues, the fundamental chemistry of the sulfonyl chloride will undoubtedly remain a critical component of the synthetic chemist's arsenal.

References

- Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999).

-

Khan Academy. (2013, October 21). Preparation of mesylates and tosylates [Video]. YouTube. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

ChemistryViews. (2022, October 25). Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Sung, D. D., Kim, T. J., & Lee, I. (2009). Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center. The Journal of Physical Chemistry A, 113(25), 7073–7079.

- Jarczewski, A., Schroeder, G., Leffek, K. T., & Kice, J. L. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436.

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

- Al-Saeedi, A. H., & El-Gamal, M. I. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 22(1), 100.

- Kargbo, R. B. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(7), 1018-1021.

- Bolm, C., & Hildebrand, J. P. (2000). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1697–1699.

- Page, M. I., & Williams, A. (1997). Evidence for a trigonal bipyramidal intermediate during nucleophilic substitution at a sulfonyl centre and for a sulfonylium cation in the acid catalysed reaction.

- Xing, D., & Yang, D. (2010). Gold(I)

- Bachrach, S. M., & Schlegel, H. B. (2005). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Physical Chemistry A, 109(31), 7125–7132.

- Zhang, Z., & Larock, R. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(5), 2948–2956.

- Bolm, C., & Hildebrand, J. P. (2001). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses, 78, 223.

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Singh, S., & Sharma, A. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis [Video]. YouTube. [Link]

- Xu, J., & Wang, Y. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

- Zhang, Z., & Larock, R. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(5), 2948–2956.

- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.

- Wernik, M., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(8), 1466–1473.

-

Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. [Link]

-

Cancer Network. (2020, December 1). Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery”. [Link]

-

MDPI. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

- Kargbo, R. B. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(7), 1018-1021.

-

Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. [Link]

-

Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

Sources

- 1. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistryviews.org [chemistryviews.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]

- 15. youtube.com [youtube.com]

A Technical Guide to the Hydro-Stability of 1-Pentanesulfonyl Chloride

Abstract

1-Pentanesulfonyl chloride is a pivotal reagent in organic synthesis, particularly within the pharmaceutical and specialty chemical sectors, where it serves as a precursor for introducing the pentylsulfonyl moiety. Its utility, however, is intrinsically linked to its reactivity, most notably its susceptibility to hydrolysis. This technical guide provides an in-depth examination of the hydrolytic stability of 1-pentanesulfonyl chloride. We will explore the underlying chemical mechanisms of its degradation in aqueous environments, delineate the critical factors influencing its rate of hydrolysis, and present a validated, field-proven experimental protocol for quantifying its stability. This document is intended to serve as a comprehensive resource for researchers, chemists, and process development professionals, enabling them to make informed decisions regarding the handling, storage, and application of this versatile but moisture-sensitive compound.

Introduction: The Double-Edged Sword of Reactivity

Alkanesulfonyl chlorides, including 1-pentanesulfonyl chloride, are highly valued in synthetic chemistry for their ability to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[1][2] This reactivity stems from the electron-deficient sulfur atom, which is highly susceptible to nucleophilic attack. While this property is advantageous for desired chemical transformations, it also renders the molecule vulnerable to unintended reactions, with hydrolysis being the most common degradation pathway in non-anhydrous conditions.[2][3]